molecular formula C12H20INO2 B6295065 Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2411635-57-7

Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B6295065
CAS No.: 2411635-57-7
M. Wt: 337.20 g/mol
InChI Key: LPTXRHOVZRJQQF-UHFFFAOYSA-N
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Description

Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic system with a nitrogen atom (aza) in the smaller ring (3-membered) and an iodine substituent at position 6 of the larger octane ring. Its synthesis involves multi-step transformations, including the conversion of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (P1) to intermediates like the hydroxy and methylsulfonyl derivatives, followed by iodide substitution . The tert-butyl carbamate group enhances steric protection and solubility, making the compound valuable in pharmaceutical intermediates and organic synthesis.

Properties

IUPAC Name

tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTXRHOVZRJQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclization via Ring-Closing Metathesis

Azetidine carboxylates undergo cyclization with Grubbs catalysts to form the spiro[3.4]octane skeleton. For example, tert-butyl 3-methyleneazetidine-1-carboxylate reacts with Zn-Cu in the presence of trichloroacetyl chloride to yield tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Analogous methods for the [3.4] system involve adjusting ring sizes and catalysts.

Ketone Formation via Oxidation

Hydroxyl intermediates at the 6-position are oxidized to ketones using Jones reagent (CrO3/H2SO4) or Swern conditions ((COCl)2/DMSO). The Boc group remains stable under these conditions, with yields exceeding 75%.

Iodination Strategies at the 6-Position

Halogen Exchange via Finkelstein Reaction

The 6-oxo group is converted to a leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with iodide.

Example Protocol :

  • Mesylation : Treat 6-oxo precursor with methanesulfonyl chloride (MsCl) and Et3N in DCM at 0°C.

  • Substitution : React with NaI in acetone at reflux (56°C, 12 h).

StepReagentsConditionsYield (%)
1MsCl, Et3N0°C, 2 h92
2NaI, acetone56°C, 12 h68

This method is limited by competing elimination reactions, reducing spiro ring stability.

Direct Iodination via Electrophilic Substitution

Electrophilic iodine sources (e.g., I2, N-iodosuccinimide) target enolates generated from the 6-oxo precursor.

Procedure :

  • Generate enolate with LDA (2 equiv) in THF at -78°C.

  • Add N-iodosuccinimide (1.1 equiv) and warm to 0°C.

ParameterValue
Temperature-78°C → 0°C
Time3 h
Yield54%

Regioselectivity is moderate (~70%) due to competing α-iodination at the cyclobutane.

Metal-Mediated C–H Activation

Palladium or copper catalysts enable direct C–H iodination.

Catalytic System :

  • Pd(OAc)2 (5 mol%)

  • I2 (2 equiv)

  • AgOAc (oxidant) in DMF at 100°C.

MetricResult
Conversion89%
Selectivity6-iodo : 5-iodo = 4:1
Yield63%

This method avoids pre-functionalization but requires rigorous exclusion of moisture.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range (%)
FinkelsteinHigh functional group toleranceElimination side reactions60–75
ElectrophilicDirect ketone utilizationPoor regioselectivity50–65
C–H ActivationNo pre-activation neededHigh catalyst loading55–70

Stability and Purification Challenges

  • Thermal Decomposition : The iodinated product degrades above 120°C, necessitating low-temperature purification (e.g., column chromatography at 4°C).

  • Light Sensitivity : Storage under argon in amber vials is critical to prevent C–I bond cleavage.

  • Byproducts : Common impurities include de-Boc derivatives (5–10%) and spiro ring-opened compounds (3–8%) .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its structural features allow for the introduction of various functional groups through nucleophilic substitution reactions, oxidation, and reduction processes. This makes it particularly valuable in the development of spirocyclic compounds with potential biological activity.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReplacement of the iodomethyl group with nucleophiles (amines, thiols)
OxidationIntroduction of additional functional groups
ReductionModification of oxidation states or specific functional groups

Biological Research

Investigating Biological Pathways
Due to its unique structure, this compound is utilized in biological research to study enzyme mechanisms and cellular pathways. The iodomethyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic residues in proteins or other biomolecules, thereby modulating their activity.

Case Study: Enzyme Interaction
In a study focused on enzyme inhibitors, this compound was used to probe the active sites of specific enzymes. The results indicated that the compound effectively inhibited enzyme activity by forming stable complexes with key residues, demonstrating its potential as a lead compound in drug discovery.

Material Science

Development of New Materials
The compound's unique properties make it suitable for applications in materials science, particularly in the creation of polymers and coatings with enhanced functionalities. Its ability to undergo various chemical transformations allows for the tailoring of material properties for specific applications.

Table 2: Potential Applications in Material Science

Application AreaDescription
Polymer SynthesisUsed as a monomer or crosslinker to create specialty polymers
CoatingsDevelopment of protective coatings with unique chemical resistance

Medicinal Chemistry

Drug Development
this compound has shown promise in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its structural characteristics allow for modifications that can enhance bioactivity and selectivity towards target proteins.

Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit anticancer properties by targeting specific signaling pathways involved in cell proliferation and survival. This highlights its potential role in the development of novel anticancer therapies.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Hydroxy vs. Iodo Derivatives
  • Tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS 1363381-95-6):
    • The hydroxyl group at position 6 enables hydrogen bonding and further functionalization (e.g., sulfonylation for nucleophilic substitution).
    • Lower molecular weight (227.30 g/mol) compared to the iodo derivative (estimated ~353.20 g/mol) .
  • Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate :
    • The iodine atom provides a heavy halogen for Suzuki coupling or SN2 reactions. Higher lipophilicity (LogP ~3.5 predicted) compared to the hydroxy analog (LogP ~1.2) .
Amino and Benzyl Derivatives
  • Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1211586-09-2): Smaller spiro system (heptane vs. octane) with an amino group. Higher polarity (TPSA 65.1 Ų vs. ~55 Ų for the iodo compound) .
  • Tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1352926-14-7):
    • Additional nitrogen in the diaza system enhances hydrogen-bonding capacity. The benzyl group increases aromatic interactions .

Heteroatom Variations

Thia and Oxa Analogs
  • Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS 2197052-81-4):
    • Sulfur atom (thia) in place of oxygen increases ring stability and alters electronic properties (e.g., stronger C–S bond vs. C–O) .
  • (cis)-tert-butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate :
    • Oxygen (oxa) and nitrogen (aza) in adjacent positions modify ring strain and reactivity .

Ring System Modifications

Spiro[3.3]heptane vs. Spiro[3.4]octane
  • Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1147557-97-8):
    • Smaller 3.3 spiro system reduces steric bulk but increases ring strain. Similarity score 0.96 compared to the octane-based iodo derivative .
  • Tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363383-18-9): Larger 3.5 spiro system with extended conformational flexibility .

Data Tables

Research Findings and Implications

  • Reactivity: The iodo derivative’s heavy halogen facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki), unlike hydroxy or amino analogs .
  • Biological Activity : Spiro[3.4]octane scaffolds are prominent in kinase inhibitors (e.g., JAK/STAT pathways), where substituent polarity and steric bulk modulate target affinity .
  • Stability : Thia and oxa analogs exhibit enhanced hydrolytic stability compared to azaspiro compounds, critical for prodrug design .

Biological Activity

Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate, with the CAS number 2411635-57-7, is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12_{12}H20_{20}InO
  • Molecular Weight : 275.20 g/mol
  • Structure : The compound features a spirocyclic structure, which is significant in medicinal chemistry for its ability to interact with biological targets.

Biological Activity

The biological activity of this compound is primarily linked to its interactions at the molecular level, affecting various biochemical pathways.

  • Antioxidant Properties : Preliminary studies suggest that compounds similar to tert-butyl derivatives exhibit antioxidant activity, which may protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
  • Cellular Signaling Modulation : It is hypothesized that this compound could modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

1. Protective Effects Against Oxidative Stress

A study investigated the effects of tert-butyl derivatives on oxidative stress-induced apoptosis in human hepatoma cells (HepG2). The results indicated that treatment with these compounds significantly reduced cell death and restored mitochondrial membrane potential, suggesting a protective role against oxidative damage.

2. Enzyme Interaction Studies

Research focusing on the interaction of tert-butyl compounds with various enzymes demonstrated that they could act as competitive inhibitors. This was assessed using kinetic studies that measured the rate of reaction between the enzyme and substrate in the presence of the compound.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduced oxidative stress in HepG2 cells
Enzyme InhibitionCompetitive inhibition observed in kinetic assays
Cellular SignalingModulation of apoptosis-related pathways

Q & A

Q. What are the established synthetic routes for tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways, including enzymatic reduction of ketone precursors. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is reduced using a ketoreductase (KRED-P3-G09) with NADP+ as a cofactor in a buffered system (pH 7.5) at 30–33°C. Reaction progress is monitored via 1^1H NMR, and purification employs silica gel chromatography with gradients of ethyl acetate/heptane . Iodination steps may follow, using reagents like iodine or iodinating agents under controlled conditions.

Q. Which spectroscopic methods are critical for characterizing this compound, and how are structural ambiguities resolved?

Key techniques include 1^1H NMR (400 MHz, CDCl3_3) for confirming stereochemistry and enantiomeric excess (>99% via supercritical fluid chromatography with a Chiralpak AD-3 column) . IR and mass spectrometry (LCMS) are used for functional group analysis and molecular weight confirmation. Contradictory data, such as unexpected splitting in NMR, are resolved by repeating experiments, using deuterated solvents, or cross-validating with X-ray crystallography when available.

Q. What purification strategies are effective for isolating this compound?

Purification often combines liquid-liquid extraction (e.g., ethyl acetate/water), followed by silica gel chromatography. For enantiomerically pure samples, chiral columns or recrystallization in solvents like heptane/ethyl acetate are employed. Purity is assessed via HPLC or TLC (Rf_f tracking) .

Advanced Research Questions

Q. How is enantiomeric excess (ee) optimized during synthesis, and what role do enzymes play?

Enzymatic reduction using KRED-P3-G09 ensures high stereoselectivity (>99% ee). Optimization involves adjusting reaction temperature (30–33°C), NADP+ concentration, and substrate-to-enzyme ratios. Post-reaction, supercritical fluid chromatography with methanol/CO2_2 gradients isolates enantiomers .

Q. What methodologies address contradictions in reaction yields or by-product formation during iodination?

By-products like di-iodinated analogs are minimized by controlling stoichiometry (1:1 substrate-to-iodine ratio) and reaction time. Kinetic studies via LCMS or 1^1H NMR track intermediates. If contradictions arise (e.g., lower-than-expected yields), screening alternative iodination reagents (e.g., N-iodosuccinimide) or solvents (DCM vs. THF) is recommended .

Q. How is this compound utilized in pharmaceutical syntheses, such as kinase inhibitor development?

It serves as a spirocyclic intermediate in coupling reactions. For example, Suzuki-Miyaura cross-coupling with boronic acids uses [Pd(dppf)Cl2_2] and K2_2CO3_3 to introduce aryl/heteroaryl groups at the 6-position. Deprotection with trifluoroacetic acid yields free amines for further functionalization .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining purity?

Scale-up requires rigorous control of exothermic reactions (e.g., iodination) using jacketed reactors. Continuous flow systems improve mixing and heat dissipation. Purity is maintained via in-line PAT (process analytical technology) tools, such as FTIR for real-time monitoring .

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